trans-1-Octen-1-ylboronic acid pinacol ester

Organic Synthesis Reagent Stability Suzuki-Miyaura Coupling

trans-1-Octen-1-ylboronic acid pinacol ester, also known as (E)-1-Octenylboronic acid pinacol ester , is a boron-containing heterocycle existing as a colorless liquid. It is a pinacol-protected alkenylboronic ester widely utilized in organic synthesis, particularly in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with a defined trans stereochemistry.

Molecular Formula C14H27BO2
Molecular Weight 238.18 g/mol
CAS No. 170942-79-7
Cat. No. B064396
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-1-Octen-1-ylboronic acid pinacol ester
CAS170942-79-7
Molecular FormulaC14H27BO2
Molecular Weight238.18 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C=CCCCCCC
InChIInChI=1S/C14H27BO2/c1-6-7-8-9-10-11-12-15-16-13(2,3)14(4,5)17-15/h11-12H,6-10H2,1-5H3/b12-11+
InChIKeyKQTOSGTXAFJZSJ-VAWYXSNFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Trans-1-Octen-1-ylboronic Acid Pinacol Ester (CAS 170942-79-7): A Stable, Stereodefined Reagent for High-Yield Cross-Coupling


trans-1-Octen-1-ylboronic acid pinacol ester, also known as (E)-1-Octenylboronic acid pinacol ester , is a boron-containing heterocycle existing as a colorless liquid . It is a pinacol-protected alkenylboronic ester widely utilized in organic synthesis, particularly in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with a defined trans stereochemistry .

Why Trans-1-Octen-1-ylboronic Acid Pinacol Ester Cannot Be Replaced by Its Boronic Acid or Other Alkenylboronates


While the core alkenylboron group is a common motif, substitution with a different boron reagent, such as the corresponding boronic acid or a vinylboronic ester, can lead to significant differences in reaction performance and product integrity. The choice of boron species directly impacts hydrolytic stability, reaction yield, and stereochemical outcome. The pinacol ester provides enhanced stability compared to the free boronic acid , preventing premature decomposition or protodeboronation, which can lead to lower yields and the need for excess reagent [1]. Furthermore, the trans-octenyl group offers specific hydrophobic and structural properties distinct from simpler vinyl or aryl analogs, impacting molecular properties in downstream applications [2].

Quantitative Evidence Guide: Trans-1-Octen-1-ylboronic Acid Pinacol Ester Performance Benchmarks


Enhanced Hydrolytic Stability and Handling vs. Corresponding Boronic Acid

The pinacol ester group significantly enhances the compound's stability compared to the free boronic acid, making it easier to handle and store . The compound is stable under recommended storage conditions (2-8°C under inert gas) . This is in direct contrast to boronic acids, which are known to be more prone to oxidation, protodeboronation, and polymerization, often requiring more stringent storage (e.g., -20°C) and handling procedures [1].

Organic Synthesis Reagent Stability Suzuki-Miyaura Coupling

Quantified Yield Range in Suzuki-Miyaura Cross-Coupling with Aromatic Chlorides

In a study evaluating the scope of the palladium-catalyzed cross-coupling of (E)-octenylboronic acid pinacol ester, a range of ortho- and para-substituted aryl chlorides were found to undergo the reaction in yields ranging from 54% to 98% under optimized conditions [1].

Cross-Coupling Palladium Catalysis Aryl Chlorides

High-Yield Synthesis and Downstream Utility for Hydrophobic Molecular Modification

The reagent is synthesized via 9-BBN-catalyzed hydroboration of 1-octyne with pinacolborane, a process that can be achieved in up to 85% yield or 69% yield [1] under different conditions. Its primary utility lies in introducing a hydrophobic, C8 hydrocarbon chain onto aryl or heteroaryl scaffolds, a property that is fundamentally different from shorter-chain or unsubstituted vinylboronic esters. This is exemplified by its use in the synthesis of anticancer active trans-4-(4-octylphenyl)prolinol, where its coupling step contributed to a significant improvement in the overall synthetic route yield (23% vs. 3.5% for a previous route) [2].

Hydroboration Alkyne Borylation Lipophilic Tail

Defined Stereochemistry (trans) for Geometrically Pure Products

The compound is synthesized and supplied as the geometrically pure (E)- or trans-isomer . In palladium-catalyzed Suzuki cross-coupling reactions, this stereochemistry is retained, allowing for the controlled synthesis of substituted trans-alkenes [1].

Stereoselective Synthesis Alkene Geometry trans-Octenyl

Validated Research and Industrial Applications for Trans-1-Octen-1-ylboronic Acid Pinacol Ester


Medicinal Chemistry: Introducing Hydrophobic trans-Octenyl Moieties for SAR Studies

This reagent is ideal for structure-activity relationship (SAR) studies where increasing lipophilicity or introducing a rigid, trans-alkene spacer is desired. Its established use in synthesizing anticancer candidates [1] demonstrates its value in introducing a hydrophobic C8 tail to modulate drug-like properties such as membrane permeability and protein binding.

Process Chemistry: High-Yield Cross-Coupling with Cost-Effective Aryl Chlorides

The demonstrated ability of this pinacol ester to couple efficiently with a wide range of aryl chlorides in yields up to 98% [2] makes it a valuable building block for cost-conscious process development. The use of aryl chlorides over bromides or iodides offers significant economic advantages, especially for large-scale manufacturing.

Polymer and Materials Science: Synthesis of Functionalized Alkenes

As an efficient method for synthesizing substituted trans-alkenes with control over 3D geometry [3], this reagent is a key intermediate for creating monomers or functional additives for advanced materials, including liquid crystals and organic semiconductors, where precise molecular architecture dictates material properties.

Chemical Biology: Installation of a Boron Handle for Further Functionalization

The terminal alkene and the boronic ester group serve as orthogonal handles for further diversification. After initial Suzuki coupling, the resulting trans-alkene product can undergo further transformations like Heck reactions, diastereoselective domino Heck-Suzuki reactions , or stereoselective copper-catalyzed couplings, enabling the rapid construction of molecular complexity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for trans-1-Octen-1-ylboronic acid pinacol ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.